1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt
Overview
Description
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt is a chemical compound with the molecular formula C3F6KNO4S2 and a molecular weight of 331.26 g/mol . It is known for its high thermal and chemical stability, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves the reaction of 1,1,2,2-tetrafluoroethane with trichlorocyanuric acid in the presence of trifluoromethanesulfonic acid . This reaction yields 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, which is then neutralized with potassium hydroxide to form the potassium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonimide groups.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide .
Scientific Research Applications
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves its ability to act as a strong electrophile due to the presence of the sulfonimide groups. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide lithium salt: Similar in structure but with lithium instead of potassium.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties and applications.
Uniqueness
1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt is unique due to its high thermal and chemical stability, making it suitable for applications requiring robust performance under extreme conditions . Its ability to introduce trifluoromethyl groups in organic synthesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6NO4S2.K/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXQVKHBZXYEKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6KNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659927 | |
Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588668-97-7 | |
Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonimide potassium salt improve the performance of lithium-sulfur batteries?
A: This salt, when used in a specifically designed electrolyte, plays a crucial role in enhancing the stability and lifespan of lithium-sulfur batteries. [, ] It achieves this through a mechanism called "preferential salt decomposition." During the initial cycles of the battery, this salt preferentially decomposes on the surface of the lithium metal anode before the solvent molecules in the electrolyte can. This preferential decomposition leads to the formation of a stable solid electrolyte interphase (SEI) enriched with inorganic lithium fluoride and potassium fluoride. []
- Suppressed Solvent Consumption: The robust SEI effectively prevents the solvent molecules from gaining electrons from the lithium metal anode, a process that typically degrades the electrolyte and shortens battery life. []
- Enhanced Stability: The presence of inorganic lithium fluoride and potassium fluoride in the SEI contributes to its stability, allowing it to withstand repeated cycles of charging and discharging. [, ]
Q2: What is the significance of the "localized high-concentration PF6− zone" formed by this compound in lithium-sulfur batteries?
A: In lithium-sulfur batteries, particularly those using high-voltage cathodes like LiNi0.6Co0.6Mn0.2O2 (NCM622), the formation of a stable cathode electrolyte interphase (CEI) is crucial for long-term performance. [] this compound contributes to this by influencing the distribution of PF6− anions within the electrolyte.
- Protection of Cathode Structure: The CEI acts as a protective barrier, preventing structural degradation of the NCM622 cathode, a common issue in high-voltage batteries. []
- Corrosion Prevention: The CEI also shields the aluminum current collector from corrosion, further contributing to the battery's longevity. []
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